4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol
Description
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol (CAS: 3534-81-4) is a phenolic derivative with a complex aminomethyl-substituted structure. Its molecular formula is C₁₇H₂₀ClNO₂, and it has a molecular weight of 305.799 g/mol . The compound is classified under the HS code 2922509090, indicating its inclusion in the category of amino-alcohol-phenols and related amino-compounds with oxygen functionality . Structurally, it features a central phenol ring substituted with a chlorine atom at position 4, a methyl group at position 6, and an aminomethyl group at position 2. The aminomethyl group is further modified with a (2-hydroxy-3-methylphenyl)methyl substituent and a methyl group, creating a tertiary amine center.
Properties
CAS No. |
3534-81-4 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol |
InChI |
InChI=1S/C17H20ClNO2/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21/h4-8,20-21H,9-10H2,1-3H3 |
InChI Key |
SEQPALHQCJBUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methylbenzylamine with 4-chloro-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group (-N(CH₃)-) undergoes nucleophilic reactions under basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium iodide derivative | 72% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | 68% |
Electrophilic Aromatic Substitution
The phenolic ring participates in halogenation and nitration:
-
Bromination : Reacts with Br₂ in acetic acid at 25°C to yield 3-bromo-4-chloro-2-methylphenol derivatives .
-
Nitration : Forms nitro derivatives under mixed acid (HNO₃/H₂SO₄) conditions .
| Substitution Site | Reagents | Major Product |
|---|---|---|
| Para to -OH | Br₂, CH₃COOH | 3-Bromo-4-chloro-2-methylphenol |
| Meta to -Cl | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-chloro-2-methylphenol |
Coordination Chemistry
The phenolic oxygen and tertiary amine act as bidentate ligands for transition metals:
-
Forms stable complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures.
-
Example : Reaction with CuCl₂ produces a blue octahedral complex (λₘₐₓ = 620 nm).
| Metal Salt | Complex Color | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | Blue | 12.3 ± 0.2 |
| Fe(NO₃)₃ | Brown | 9.8 ± 0.3 |
Oxidation Reactions
The methylamino group is susceptible to oxidation:
-
H₂O₂/Fe²⁺ : Generates N-oxide derivatives.
-
KMnO₄ (acidic) : Degrades the amine to a carboxylic acid via radical intermediates.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, FeSO₄ | pH 3, 40°C, 2 hr | N-Oxide derivative |
| KMnO₄, H₂SO₄ | Reflux, 6 hr | 4-Chloro-2-methylbenzoic acid |
Hydrolysis and Stability
-
Acidic Hydrolysis (HCl, 100°C): Cleaves the methylamino-methyl bridge, yielding 4-chloro-2-methylphenol and 2-hydroxy-3-methylbenzaldehyde .
-
Basic Hydrolysis (NaOH, 80°C): Degrades the compound into chlorinated phenolic fragments .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
Key Structural Influences on Reactivity
Scientific Research Applications
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The amino-methyl group can also interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
The target compound shares structural and functional similarities with several phenolic and aminophenolic derivatives. Below is a detailed comparison:
Structural Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol | C₁₇H₂₀ClNO₂ | 305.799 | Phenol, tertiary amine, chloro, methyl | Intramolecular H-bonding potential | |
| 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol | C₁₅H₁₅ClNO₂ | 276.74 | Phenol, secondary amine, chloro, methoxy | Methoxy group enhances lipophilicity | |
| 4-Chloro-2-[(quinolin-8-ylamino)methyl]phenol | C₁₆H₁₃ClN₂O | 284.74 | Phenol, secondary amine, chloro, quinoline | Quinoline moiety may confer fluorescence | |
| 4-Chloro-2-methylphenol (4C2MP) | C₇H₇ClO | 142.58 | Phenol, chloro, methyl | Simpler structure; environmental pollutant | |
| 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol | C₂₁H₂₄Cl₂NO | 391.33 | Phenol, tertiary amine, bis-chloro, cyclopentyl | Chiral centers; spiral chain H-bonding |
Physicochemical Properties
- Hydrogen Bonding: The target compound and chiral aminophenols (e.g., ) exhibit intramolecular O–H⋯N hydrogen bonding, which stabilizes their conformations and influences crystallinity. In contrast, simpler chloromethylphenols (e.g., 4C2MP) lack such interactions, resulting in lower melting points and higher volatility .
- Chirality: Unlike the target compound, and describe enantiopure aminophenols with defined chiral centers, critical for asymmetric catalysis .
Analytical Methods
- Chromatography: Chlorophenols (e.g., 4C2MP) are analyzed via GC/MS after derivatization, while aminophenols often require HPLC or LC-MS due to polar functional groups .
- Crystallography: The target compound’s structure could be resolved using SHELX programs (e.g., SHELXL, SHELXS), as demonstrated for related aminophenols in , and 10 .
Biological Activity
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol, with the CAS number 3534-81-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 305.799 g/mol. The compound features a chloro group and several functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClNO2 |
| Molecular Weight | 305.799 g/mol |
| LogP | 4.0 |
| PSA | 43.7 Å |
The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets and pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes. For instance, studies have indicated that it may inhibit carbohydrate-hydrolyzing enzymes, which can be beneficial in managing conditions like diabetes by regulating glucose levels .
- Antioxidant Activity : Preliminary research suggests that this compound exhibits antioxidant properties, which could play a role in protecting cells from oxidative stress .
- Polypharmacology : Recent advances in machine learning have identified this compound as a potential ligand for multiple protein targets, suggesting its utility in drug discovery and development .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol:
Case Study 1: Enzymatic Activity
A study profiling various chemicals for their enzymatic activity found that this compound inhibited specific enzymes at concentrations below 10 μM, indicating significant bioactivity .
Case Study 2: Antioxidant Effects
In vitro assays demonstrated that the compound could scavenge free radicals effectively, supporting its classification as an antioxidant agent. This property is crucial for therapeutic applications aimed at reducing oxidative damage in cells .
Toxicological Profile
The toxicological profile of the compound has been explored through various assays:
- AC50 Values : The concentration required to inhibit 50% of the maximum activity (AC50) was determined for several assays, indicating a promising safety margin for therapeutic use .
- Comparative Toxicity : The compound was compared with other known toxicants in the ToxCast database, revealing a lower toxicity profile relative to many pharmaceuticals and environmental chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
